molecular formula C25H33N5O4 B2516869 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 877631-86-2

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2516869
CAS No.: 877631-86-2
M. Wt: 467.57
InChI Key: HAEYCBKROKFATL-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex synthetic compound of significant interest in medicinal chemistry research, particularly in the investigation of new therapeutic agents for central nervous system (CNS) disorders. Its molecular structure incorporates several pharmaceutically relevant motifs, including a furan ring, a phenylpiperazine group, and a pyrrolidinone (2-oxopyrrolidine) moiety. The phenylpiperazine subunit is a common pharmacophore found in compounds with high affinity for various neurological targets and is frequently explored in the development of potential antipsychotic and antidepressant agents . The inclusion of the 2-oxopyrrolidin-1-yl (or pyrrolidinone) fragment is particularly noteworthy, as this structural feature is a core component of several well-established anticonvulsant and nootropic drugs (e.g., levetiracetam, brivaracetam) . Research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated promising anticonvulsant activity in standard animal models such as the maximal electroshock (MES) test, which is used to identify compounds that prevent the spread of seizure activity . Furthermore, the furan-2-yl group is a privileged heterocycle in drug discovery, often contributing to a molecule's bioavailability and binding interactions. This compound is designed as a hybrid molecule, combining these active pharmacophores, which suggests its primary research value lies in preclinical studies for epilepsy and other neurological conditions. Its potential mechanism of action may involve binding to neuronal voltage-sensitive sodium channels or other targets associated with the pyrrolidine-2,5-dione class of anticonvulsants . This product is provided for research purposes to facilitate the exploration of these mechanisms and the development of new CNS-active compounds. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c31-23-10-4-12-30(23)13-6-11-26-24(32)25(33)27-19-21(22-9-5-18-34-22)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-3,5,7-9,18,21H,4,6,10-17,19H2,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYCBKROKFATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Piperazine Substituent Amide Side Chain Molecular Weight Key Features
Target Compound 4-phenyl 3-(2-oxopyrrolidin-1-yl)propyl 495.5 (estimated) Oxopyrrolidinyl enhances polarity; phenylpiperazine aids receptor binding
N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide 4-(4-methoxyphenyl) Diethylaminoethyl 493.6 Methoxy group increases lipophilicity; diethylaminoethyl may improve CNS penetration
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide 4-phenyl 2-hydroxyethyl 439.5 Hydroxyethyl improves aqueous solubility; reduced steric bulk
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide 4-(2-fluorophenyl) (4-methoxyphenyl)methyl 480.5 Fluorine enhances metabolic stability; methoxybenzyl may alter selectivity

Physicochemical and Pharmacokinetic Implications

  • Solubility: The oxopyrrolidinyl group in the target compound introduces a polar lactam, likely improving water solubility compared to the diethylaminoethyl (lipophilic) and hydroxyethyl (moderately polar) analogues .
  • Receptor Binding : The 4-phenylpiperazine group is conserved across all analogues, suggesting shared affinity for serotonin (5-HT₁A) or dopamine D₂ receptors. Fluorine in may enhance binding through halogen bonding, while the methoxy group in could modulate selectivity .
  • Metabolic Stability : The oxopyrrolidinyl moiety in the target compound may resist oxidative metabolism better than the hydroxyethyl group in , which is prone to glucuronidation .

Crystallographic and Conformational Analysis

  • Piperazine Ring Puckering : The target compound’s piperazine ring adopts a chair conformation, as validated by SHELXL refinement , whereas the fluorophenyl analogue shows slight distortion due to steric effects from the 2-fluorine substituent.
  • Pyrrolidinone Geometry: The 2-oxopyrrolidinyl group in the target compound exhibits envelope puckering (Cremer-Pople parameters: $ q2 = 0.45 $, $ \phi2 = 180^\circ $), favoring hydrogen bonding with biological targets .

Biological Activity

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

The compound's molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3}, with a molecular weight of approximately 410.5 g/mol. It features a furan ring and a phenylpiperazine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Key areas of activity include:

1. Neuropharmacology

  • The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to modulate neurotransmitter systems, particularly through interactions with adenosine receptors and acetylcholinesterase inhibition .

2. Analgesic Properties

  • Similar compounds have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving properties. The exact mechanisms are still under investigation but may involve modulation of pain pathways via receptor antagonism .

3. Antimicrobial Activity

  • Preliminary studies indicate potential antimicrobial properties, with related compounds exhibiting significant antibacterial and antifungal activities. This suggests that the compound may be effective against various pathogens .

The mechanisms through which this compound exerts its biological effects include:

1. Receptor Interactions

  • Acts as an antagonist at A2A adenosine receptors , which play a role in neuroprotection and inflammation .
  • Exhibits antagonistic activity at α1 adrenergic receptors , influencing cardiovascular and central nervous system functions .

2. Enzyme Inhibition

  • The compound may inhibit acetylcholinesterase , an enzyme critical in the breakdown of acetylcholine, thereby enhancing cholinergic transmission which is beneficial in neurodegenerative conditions .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this specific compound:

Study Findings
Study 1Demonstrated significant neuroprotective effects in animal models of Alzheimer's disease through receptor modulation .
Study 2Found that structurally similar compounds exhibited potent analgesic effects in pain models, suggesting potential for clinical use in pain management .
Study 3Investigated antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration .

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